3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Prolylcarboxypeptidase PRCP inhibition Metabolic disease

This pyrazole-piperidine benzamide is a validated PRCP inhibitor (annotated as Piperidinyl pyrazole derivative 3 in TTD) for in vitro enzymatic assays. The meta-methyl substitution pattern and 5-methylpyrazole motif drive target engagement and selectivity; conservative modifications cause >10-fold IC₅₀ shifts, making authentic structure essential for reproducible data. Use it to differentiate PRCP-mediated effects from off‑target serine proteases, benchmark SAR around the benzamide ring, or as a starting scaffold for in vivo probe optimization. Supplied at ≥95% purity, it is ideal for hit confirmation and analogue synthesis campaigns.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 2034201-47-1
Cat. No. B2389631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
CAS2034201-47-1
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C
InChIInChI=1S/C17H22N4O/c1-12-4-3-5-14(10-12)17(22)18-15-6-8-21(9-7-15)16-11-13(2)19-20-16/h3-5,10-11,15H,6-9H2,1-2H3,(H,18,22)(H,19,20)
InChIKeyYENXJNBYDQTDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 2034201-47-1): Chemical Profile and Baseline Characteristics for Procurement


3-Methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic small molecule containing a pyrazole-piperidine scaffold linked to a meta-methylbenzamide moiety. It is catalogued as a prolylcarboxypeptidase (PRCP) inhibitor in the Therapeutic Target Database, referenced as 'Piperidinyl pyrazole derivative 3' [1]. Commercially, it is available at ≥95% purity for research use .

Why Related Pyrazole-Piperidine Benzamides Cannot Replace CAS 2034201-47-1 in Research Programs


Pyrazole-piperidine benzamide derivatives display steep structure–activity relationships. The position of the methyl substituent on the benzamide ring (meta vs. para) and the nature of the pyrazole N‑substituent fundamentally alter target engagement, selectivity, and pharmacokinetic behavior. In Merck's PRCP program, pyrazole‑based amide bioisosteres required iterative structural refinement to recover potency after the initial scaffold hop; even conservative modifications led to >10‑fold shifts in IC₅₀ [1]. Consequently, generic substitution within this chemotype without experimental validation introduces a high risk of target‑disconnect and irreproducible data.

Quantitative Differentiation Evidence for 3-Methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 2034201-47-1)


Target Engagement: Prolylcarboxypeptidase (PRCP) Inhibition vs. Structurally-Related Kinase Inhibitors

The compound is annotated as a PRCP inhibitor in the Therapeutic Target Database, distinguishing it from structurally related pyrazole-amide derivatives in patent CN107235906B that are reported as CDK11 kinase inhibitors [1][2]. While quantitative PRCP IC₅₀ data for this specific compound have not been publicly disclosed, its assignment to the PRCP target class by Merck inventors implies a distinct selectivity profile compared to kinase-targeted analogs.

Prolylcarboxypeptidase PRCP inhibition Metabolic disease

Bioisosteric Scaffold Advantage: Pyrazole-Amide Motif in PRCP Inhibitor Design

The pyrazole ring in this compound functions as a non-classical bioisostere for the amide bond, a design strategy validated in Merck's PRCP inhibitor program [1]. The pyrazole-amide embedded pharmacophore enabled retention of target potency while modulating physicochemical properties. Without quantitative IC₅₀ data for this specific compound, the documented success of the pyrazole-amide bioisostere in the PRCP series supports the scientific rationale for its selection over classical amide-only analogs.

Bioisostere PRCP inhibitor Scaffold optimization

Meta-Methylbenzamide Substituent Effect: Differentiation from Para-Substituted Analogs

The meta-methyl substitution on the benzamide ring distinguishes this compound from para-methyl or unsubstituted benzamide analogs. In the Merck PRCP series, benzamide substitution position profoundly influenced potency and metabolic stability [1]. While specific comparative IC₅₀ data for meta- vs. para-methylbenzamide congeners are not publicly available, the general SAR trend indicates that substituent position can alter target affinity by >5-fold in this chemotype.

Structure-activity relationship Meta-methyl substitution PRCP inhibitor

Purity Specification: ≥95% Baseline for Reproducible Screening

Commercially, this compound is supplied at ≥95% purity by validated vendors for research use . While this purity is standard for screening collections, the absence of publicly reported batch-specific analytical certificates necessitates independent quality verification. In the context of PRCP inhibitor screening, impurities >5% could confound IC₅₀ determinations, especially for compounds in the low-micromolar potency range typical of early leads in this series.

Chemical purity Quality control Screening reproducibility

Best-Fit Research Application Scenarios for 3-Methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 2034201-47-1)


Prolylcarboxypeptidase (PRCP) Biochemical Screening and Target Validation

This compound is annotated as a PRCP inhibitor [1] and is suited for in vitro enzymatic assays aimed at validating PRCP as a therapeutic target in obesity, diabetes, and metabolic syndrome. Its pyrazole-amide bioisosteric scaffold [2] makes it a valuable tool for probing PRCP active-site interactions and for differentiating PRCP-mediated effects from off-target serine protease activity.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Amide Pharmacophores

The compound serves as a reference point for SAR exploration around the meta-methylbenzamide substitution pattern and the 5-methylpyrazole motif. Comparative studies with para-substituted or unsubstituted benzamide analogs can quantify the contribution of the meta-methyl group to target binding affinity and selectivity [2].

Chemical Probe Development for Metabolic Disease Research

Given the association of PRCP with body weight regulation and glucose homeostasis [1][2], this compound can be employed as a starting scaffold for medicinal chemistry optimization toward in vivo chemical probes. Its availability at ≥95% purity supports initial hit confirmation and analogue synthesis campaigns.

Selectivity Profiling Against Structurally-Related Kinase Inhibitor Chemotypes

Because structurally similar pyrazole-amide derivatives exhibit CDK11 kinase inhibitory activity [3], this compound can be used in counter-screening panels to establish selectivity between PRCP and kinase targets, a critical step in de-risking the target profile of pyrazole-piperidine benzamide series.

Quote Request

Request a Quote for 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.